Tert-butyl 4-amino-3-methoxybenzoate
Overview
Description
Tert-butyl 4-amino-3-methoxybenzoate: is an organic compound with the molecular formula C12H17NO3. It is a derivative of benzoic acid, featuring an amino group at the 4-position and a methoxy group at the 3-position, with a tert-butyl ester functional group. This compound is used as a building block in the synthesis of various pharmaceuticals and organic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-3-methoxybenzoate typically involves the esterification of 4-amino-3-methoxybenzoic acid with tert-butyl alcohol. One common method includes the following steps:
Esterification: 4-amino-3-methoxybenzoic acid is reacted with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-amino-3-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidation of the amino group can lead to the formation of nitro or nitroso derivatives.
Reduction: Reduction can yield amine derivatives with varying degrees of hydrogenation.
Substitution: Substitution reactions can produce a wide range of derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: Tert-butyl 4-amino-3-methoxybenzoate is used as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the development of antifolate drugs, which are important in cancer treatment due to their ability to inhibit tumor cell growth .
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-3-methoxybenzoate involves its interaction with specific molecular targets. In the case of antifolate drugs, the compound inhibits the enzyme thymidylate synthase, which is crucial for DNA synthesis in rapidly dividing cells. This inhibition leads to the suppression of tumor cell proliferation .
Comparison with Similar Compounds
- Tert-butyl 4-aminobenzoate
- Methyl 4-aminobenzoate
- Ethyl 4-aminobenzoate
Comparison: Tert-butyl 4-amino-3-methoxybenzoate is unique due to the presence of both an amino and a methoxy group on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers enhanced solubility and stability, making it a valuable intermediate in various synthetic applications .
Biological Activity
Tert-butyl 4-amino-3-methoxybenzoate (CAS Number: 123330-92-7) is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features an amino group at the 4-position and a methoxy group at the 3-position of a benzoate structure, along with a tert-butyl ester functional group. Its unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development.
- Molecular Formula : C₁₂H₁₇NO₃
- Molecular Weight : 221.27 g/mol
- Structure : The compound consists of a benzoate backbone modified by an amino and a methoxy group, contributing to its reactivity and solubility.
Biological Activity Overview
This compound exhibits several biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail specific findings related to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of this compound demonstrate in vitro antimicrobial activity against various pathogens. A study by Thakur & Patel (2020) highlighted the effectiveness of this compound against bacterial strains, suggesting its potential use in developing new antimicrobial agents.
The mechanism through which this compound exerts its biological effects primarily involves the inhibition of key enzymes associated with cell proliferation and survival:
- Thymidylate Synthase Inhibition : This compound has been shown to inhibit thymidylate synthase, an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition is particularly relevant in cancer treatment as it can suppress tumor growth .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Antimicrobial Properties :
- Objective : To evaluate the antimicrobial efficacy of this compound against various bacterial strains.
- Methodology : Disc diffusion and broth microdilution methods were employed.
- Results : The compound showed significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
- Anticancer Activity Assessment :
Data Table: Biological Activity Summary
Biological Activity | Test Method | Results |
---|---|---|
Antimicrobial | Disc diffusion | Significant activity against bacterial strains |
Cytotoxicity | MTT assay | Dose-dependent cytotoxicity in cancer cell lines |
Thymidylate Synthase Inhibition | Enzyme assay | Effective inhibitor, relevant for cancer treatment |
Properties
IUPAC Name |
tert-butyl 4-amino-3-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)8-5-6-9(13)10(7-8)15-4/h5-7H,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWIQTOOCXIQME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600959 | |
Record name | tert-Butyl 4-amino-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123330-92-7 | |
Record name | 1,1-Dimethylethyl 4-amino-3-methoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123330-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-amino-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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